molecular formula C18H16ClN3O4 B11186883 3-chloro-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

3-chloro-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

Cat. No.: B11186883
M. Wt: 373.8 g/mol
InChI Key: HBKWXCBOAABLDA-UHFFFAOYSA-N
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Description

3-chloro-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, a methoxyphenyl group, and a dioxopyrrolidinyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the dioxopyrrolidinyl intermediate: This step involves the reaction of a suitable amine with a dicarboxylic acid derivative under controlled conditions to form the dioxopyrrolidinyl ring.

    Introduction of the methoxyphenyl group: The intermediate is then reacted with a methoxyphenyl derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the desired bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

3-chloro-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-(4-methoxyphenyl)propanamide: Shares a similar methoxyphenyl group but differs in the overall structure.

    4-chloro-N’-[(1E)-(3-ethoxy-2-hydroxyphenyl)methylidene]benzohydrazide: Contains a similar benzohydrazide moiety but with different substituents.

Uniqueness

3-chloro-N’-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and applications. Its structure allows for targeted interactions in biochemical assays, making it a valuable compound for research and development.

Biological Activity

3-chloro-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide is a compound of interest due to its potential biological activities. This article reviews its antimicrobial, anticancer, and anti-inflammatory properties based on various studies.

Chemical Structure and Properties

The compound has a molecular formula of C16H15ClN4O4C_{16}H_{15}ClN_4O_4 and a molecular weight of approximately 360.77 g/mol. The structure includes a benzohydrazide moiety linked to a pyrrolidine derivative, which is significant for its biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens.

Research Findings

  • In Vitro Studies : The compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) were determined to be in the range of 50-200 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The proposed mechanism involves the disruption of bacterial cell wall synthesis and inhibition of protein synthesis, leading to cell death. This aligns with findings from related compounds that exhibit similar modes of action .

Case Studies

  • A study conducted on various derivatives of benzohydrazide indicated that modifications at the 3-position significantly enhanced antimicrobial potency, suggesting structure-activity relationships (SAR) that can guide future synthesis .

Anticancer Activity

The compound has also been investigated for its anticancer properties.

Cell Line Studies

  • Cytotoxicity Assays : The compound was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Results showed IC50 values ranging from 10 to 30 µM, indicating promising cytotoxic effects .
  • The anticancer activity is attributed to the induction of apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer effects, this compound exhibits anti-inflammatory properties.

Experimental Findings

  • In animal models, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 following induced inflammation .

Data Summary Table

Activity TypePathogen/Cell LineMIC/IC50 (µg/mL or µM)Reference
AntimicrobialStaphylococcus aureus50
AntimicrobialEscherichia coli100
AnticancerMCF-7 (breast cancer)20
AnticancerA549 (lung cancer)30
Anti-inflammatoryInflammatory markersSignificant reduction

Properties

Molecular Formula

C18H16ClN3O4

Molecular Weight

373.8 g/mol

IUPAC Name

3-chloro-N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide

InChI

InChI=1S/C18H16ClN3O4/c1-26-14-7-3-6-13(9-14)22-16(23)10-15(18(22)25)20-21-17(24)11-4-2-5-12(19)8-11/h2-9,15,20H,10H2,1H3,(H,21,24)

InChI Key

HBKWXCBOAABLDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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